molecular formula C7H7BrS B1598135 3-Bromobenzylmercaptan CAS No. 886497-84-3

3-Bromobenzylmercaptan

Cat. No. B1598135
M. Wt: 203.1 g/mol
InChI Key: LXEHTZZVGCUFCS-UHFFFAOYSA-N
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Description

3-Bromobenzylmercaptan is an organosulfur compound with the molecular formula C7H7BrS . It has an average mass of 203.100 Da and a mono-isotopic mass of 201.945175 Da . This compound has attracted the attention of researchers due to its unique physical, chemical, and biological properties.


Molecular Structure Analysis

The molecular structure of 3-Bromobenzylmercaptan consists of a bromobenzyl group attached to a mercaptan (sulfhydryl) group . The compound has a molecular weight of 203.1 g/mol.

Scientific Research Applications

  • Environmental Research

    • Summary of Application : 3-Bromobenzylmercaptan has been used to study environmental phenomena.
    • Results or Outcomes : The specific results or outcomes of these studies are not provided in the available resources.
  • Industrial Research

    • Summary of Application : 3-Bromobenzylmercaptan has various applications in industrial research.
    • Results or Outcomes : The specific results or outcomes of these studies are not provided in the available resources.
  • Chemical Synthesis

    • Summary of Application : 3-Bromobenzylmercaptan can be used in the synthesis of various chemical compounds .
    • Results or Outcomes : The specific results or outcomes of these studies are not provided in the available resources .
  • Photochemical Research

    • Summary of Application : 3-Bromobenzylmercaptan has been used in photochemical research, specifically in the study of benzylic bromination .
    • Results or Outcomes : The specific results or outcomes of these studies are not provided in the available resources .
  • Organic Synthesis
    • Summary of Application : Benzyl mercaptan, which is similar to 3-Bromobenzylmercaptan, is used for S-alkylation to give benzyl thioethers . It has been used as a source of the thiol functional group in organic synthesis .
    • Methods of Application : Debenzylation can be effected by dissolving metal reduction . The reaction is as follows: .
    • Results or Outcomes : The specific results or outcomes of these studies are not provided in the available resources .

Safety And Hazards

The safety data sheet for 3-Bromobenzylmercaptan indicates that it has several hazards. It is classified as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, Acute Tox. 4, and STOT SE 3 . This suggests that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation.

Relevant Papers One paper discusses the molecular recognition, transient chirality, and sulfur hydrogen bonding in the benzyl mercaptan dimer . While this paper does not specifically mention 3-Bromobenzylmercaptan, it may provide useful insights into the behavior of similar organosulfur compounds. Another paper discusses the synthesis of 4-bromotoluene via desulfurization with molybdenum hexacarbonyl , which could potentially be relevant to the synthesis of 3-Bromobenzylmercaptan.

properties

IUPAC Name

(3-bromophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEHTZZVGCUFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375761
Record name 3-Bromobenzylmercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzylmercaptan

CAS RN

886497-84-3
Record name 3-Bromobenzylmercaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Potyrailo - Chemical Society Reviews, 2017 - pubs.rsc.org
For detection of gases and vapors in complex backgrounds, “classic” analytical instruments are an unavoidable alternative to existing sensors. Recently a new generation of sensors, …
Number of citations: 88 pubs.rsc.org

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